![molecular formula C26H30ClN5O3 B2709121 2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242886-07-2](/img/structure/B2709121.png)
2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Chemical Synthesis and Molecular Design
The synthesis of compounds related to the queried chemical structure often involves reactions of anthranilamide with isocyanates, leading to the formation of various heterocyclic compounds, such as oxazolo[2,3-b]quinazolin-5-ones. These synthetic pathways highlight the compound's relevance in the development of novel heterocyclic compounds with potential biological activities (Chern et al., 1988).
Antimicrobial and Antifungal Activities
Similar compounds have been studied for their antimicrobial and antifungal properties. For example, novel pyrazoline and pyrazole derivatives bearing triazolo[4,3-a]quinazoline moieties have shown promising results against various bacterial and fungal strains, underscoring the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Analgesic Activity
Compounds featuring the dibromoquinazoline structure, similar to the core of the queried compound, have been explored for their analgesic effects. This research suggests that derivatives of the quinazoline scaffold might offer new pathways for the development of pain management therapies (Saad et al., 2011).
Antitumor Activity
The synthesis of imidazotetrazines, including compounds with structural features akin to the queried chemical, has shown broad-spectrum antitumor activity. This suggests that modifications of the triazoloquinazoline core could yield potent anticancer agents (Stevens et al., 1984).
Antineurotic Activity
Computational studies on triazoloquinazoline derivatives have predicted potential antineurotic activity, indicating their utility in treating male reproductive and erectile dysfunction. This highlights the compound's relevance in the design of new therapeutics for neurological conditions (Danylchenko et al., 2016).
Zukünftige Richtungen
Triazoloquinazoline derivatives, including the given compound, have shown promising biological activities . This suggests that they could be further explored for potential medicinal applications. Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting comprehensive safety and hazard assessments .
Wirkmechanismus
Target of action
Compounds in the [1,2,4]triazolo[4,3-a]quinazoline class have been found to intercalate with DNA, making them potential anticancer agents .
Mode of action
These compounds interact with the DNA active site, leading to changes in the DNA structure . This interaction can inhibit the replication of cancer cells .
Biochemical pathways
Their ability to intercalate with dna suggests they may affect pathways related to dna replication and cell division .
Pharmacokinetics
In silico admet profiles have been created for some [1,2,4]triazolo[4,3-a]quinazoline derivatives .
Result of action
The result of the action of these compounds is the inhibition of cancer cell growth. Some derivatives have shown potent anti-proliferative activities against various cancer cell lines .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O3/c1-16(2)11-12-30-24(34)20-10-9-18(23(33)28-14-17(3)4)13-22(20)32-25(30)29-31(26(32)35)15-19-7-5-6-8-21(19)27/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFGOCMMPASXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.